molecular formula C9H6N2O3S B6385356 5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261923-05-0

5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385356
CAS RN: 1261923-05-0
M. Wt: 222.22 g/mol
InChI Key: GQRXPUGWSJVBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95% (5-FTHP-DHP, 95%) is an organic compound belonging to the class of pyrimidines. It is a colorless, water-soluble solid with a molecular weight of 252.28 g/mol. 5-FTHP-DHP, 95% is an important reagent used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a biomarker in the diagnosis of various diseases.

Scientific Research Applications

5-FTHP-DHP, 95% has a wide range of scientific research applications. It has been used to study the mechanisms of action of various drugs, including antifungal and antiviral medications, as well as to investigate the biochemical and physiological effects of certain compounds. It has also been used as a biomarker in the diagnosis of various diseases, such as diabetes and cancer. Additionally, 5-FTHP-DHP, 95% has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The exact mechanism of action of 5-FTHP-DHP, 95% is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes that can be used in various biochemical reactions. It is also believed to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-FTHP-DHP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 5-FTHP-DHP, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to synthesize and is stable over a wide range of temperatures and pH levels. Additionally, it is highly soluble in water, which makes it easy to use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and its reaction rate is relatively slow.

Future Directions

There are a number of potential future directions for the use of 5-FTHP-DHP, 95%. It could be used to develop new pharmaceuticals or dyes, or to improve existing ones. It could also be used to develop new diagnostic tools or treatments for various diseases. Additionally, it could be used to develop new methods for synthesizing organic compounds or to improve existing methods. Finally, it could be used to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

Synthesis Methods

5-FTHP-DHP, 95% can be synthesized by the reaction of 2-formylthiophene and 2,4-dihydroxypyrimidine in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and requires a temperature of 80-90°C. The reaction is typically carried out for 3-4 hours and yields a 95% pure product.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXPUGWSJVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CNC(=O)NC2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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